Methyl 2-amino-4-fluoro-5-methylbenzoate

Description

Molecular Architecture and Substituent Configuration Analysis

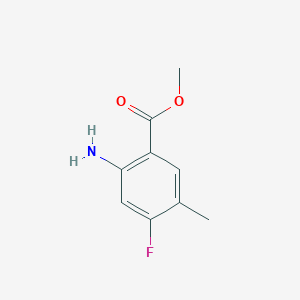

The molecular architecture of methyl 2-amino-4-fluoro-5-methylbenzoate is characterized by a substituted benzene ring bearing three distinct functional groups in a specific positional arrangement that creates significant steric and electronic interactions. The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1F)N)C(=O)OC accurately describes the connectivity pattern, where the carboxylate ester group is positioned at the 1-position of the benzene ring, with the amino group at the 2-position, fluoro substituent at the 4-position, and methyl group at the 5-position. This substitution pattern results in a complex electronic distribution across the aromatic system, where the amino group acts as a strong electron-donating substituent through resonance effects, while the fluoro substituent exerts electron-withdrawing influence through both inductive and resonance mechanisms.

The substituent configuration analysis reveals that the amino group at the 2-position is positioned ortho to the carboxylate ester functionality, creating potential for intramolecular hydrogen bonding interactions between the amino hydrogen atoms and the carbonyl oxygen. The fluoro substituent at the 4-position occupies a meta relationship with both the carboxylate group and the amino substituent, while maintaining an ortho relationship with the methyl group at the 5-position. This arrangement generates a complex pattern of electronic effects, where the electron-donating nature of the amino and methyl groups competes with the electron-withdrawing influence of the fluoro substituent and the carboxylate ester group.

The three-dimensional molecular geometry demonstrates significant deviation from planarity due to steric interactions between adjacent substituents. The methyl group at the 5-position experiences steric hindrance from the fluoro substituent at the 4-position, leading to restricted rotation around the carbon-carbon bond connecting the methyl group to the benzene ring. Similarly, the amino group at the 2-position may adopt various conformations relative to the aromatic plane, depending on the strength of intramolecular hydrogen bonding with the carboxylate oxygen and steric interactions with neighboring substituents.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C9H10FNO2 | Mass Spectrometry |

| Molecular Weight | 183.18 g/mol | Calculated |

| Density | 1.2±0.1 g/cm³ | Computational |

| Boiling Point | 283.2±40.0°C | Predicted |

| LogP | 2.91 | Calculated |

| Index of Refraction | 1.540 | Predicted |

The conformational preferences of the compound are significantly influenced by the interplay between steric repulsion and electronic stabilization effects. The carboxylate ester group can adopt different orientations relative to the benzene ring plane, with the methyl ester portion potentially experiencing restricted rotation due to steric interactions with the ortho amino substituent. The overall molecular dipole moment is substantially affected by the vector sum of individual bond dipoles, particularly the carbon-fluorine bond, carbon-nitrogen bonds of the amino group, and the carbonyl group of the ester functionality.

Properties

IUPAC Name |

methyl 2-amino-4-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAXUVEWBQECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274546 | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037206-86-2 | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037206-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-amino-4-fluoro-5-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10FNO2

- Molecular Weight : 197.19 g/mol

- IUPAC Name : this compound

The presence of the amino group and fluorine atom in its structure enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine atom contributes to increased lipophilicity, facilitating cellular uptake and interaction with lipid membranes. These interactions may modulate the activity of specific enzymes involved in metabolic pathways and signal transduction.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that derivatives of anthranilic acid, including this compound, showed significant growth inhibition in pancreatic cancer cell lines. The mechanism involved the downregulation of c-Myc and upregulation of p21, indicating a shift towards apoptosis in cancer cells .

- Mechanistic Insights : Further research indicated that these compounds could inhibit protein-ligand interactions critical for cancer cell proliferation. For example, the inhibition of FUBP1-FUSE interactions was associated with reduced polyamine pools, which are vital for cell growth and survival .

Enzyme Interaction Studies

This compound has also been studied for its role in enzyme interactions:

- Enzyme Binding : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its structural features allow it to fit into enzyme active sites effectively, which is crucial for developing selective inhibitors .

Case Study 1: Pancreatic Cancer Inhibition

In a study exploring anthranilic acid derivatives, this compound was synthesized and tested against pancreatic cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant alterations in gene expression related to apoptosis pathways .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory properties of similar benzoate derivatives. Compounds were evaluated for their ability to inhibit NF-kB signaling pathways, which are often activated in inflammatory conditions. This compound exhibited promising results in reducing inflammation markers in vitro .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 10 | Inhibition of c-Myc expression |

| Tetracaine | Local Anesthetic | 0.1 | Sodium channel blockade |

| Parthenolide | NF-kB Inhibition | 0.02 | Inhibition of IKKβ phosphorylation |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 2-amino-4-fluoro-5-methylbenzoate in cancer research:

- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that this compound can significantly inhibit the growth of pancreatic cancer cell lines. The mechanism involves downregulation of the oncogene c-Myc and upregulation of the tumor suppressor p21, leading to increased apoptosis in cancer cells.

- Mechanistic Insights : The compound has been shown to inhibit critical protein-ligand interactions necessary for cancer cell proliferation. For example, inhibiting FUBP1-FUSE interactions reduces polyamine levels essential for cell growth.

Case Study 1: Pancreatic Cancer Inhibition

A study synthesized this compound and tested it against pancreatic cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant alterations in gene expression related to apoptosis pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of similar benzoate derivatives, where this compound exhibited promising results in reducing inflammation markers through inhibition of NF-kB signaling pathways.

Enzyme Interaction Studies

This compound has also been studied for its interactions with various enzymes:

Enzyme Binding

The compound has demonstrated the ability to bind effectively to enzyme active sites, acting as an inhibitor or modulator. This characteristic is crucial for developing selective inhibitors that can target specific pathways in disease processes.

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 10 | Inhibition of c-Myc expression |

| Tetracaine | Local Anesthetic | 0.1 | Sodium channel blockade |

| Parthenolide | NF-kB Inhibition | 0.02 | Inhibition of IKKβ phosphorylation |

Future Directions and Research Opportunities

The ongoing research into this compound presents several opportunities for future applications:

- Development of Targeted Therapies : Given its potential anticancer properties, further exploration into its use as a targeted therapy could lead to more effective treatment options for various cancers.

- Exploration of Other Biological Activities : Investigating additional biological activities, such as antimicrobial or antiviral effects, may expand its application range.

Comparison with Similar Compounds

Methyl 5-amino-2-fluoro-4-methoxybenzoate

- Molecular Formula: C₉H₁₀FNO₃

- Molecular Weight : 199.18 g/mol

- Substituents: Amino (-NH₂) at 5-position Fluoro (-F) at 2-position Methoxy (-OCH₃) at 4-position

- Key Differences :

Methyl 2-amino-4-chloro-5-fluorobenzoate

- Molecular Formula: C₈H₇ClFNO₂

- Molecular Weight : 203.6 g/mol

- Substituents :

- Chloro (-Cl) at 4-position (replacing methyl in the parent compound)

- Key Differences :

Methyl 5-bromo-2-fluoro-4-methylbenzoate

- Molecular Formula : C₉H₉BrFO₂

- Molecular Weight : 260.07 g/mol

- Substituents :

- Bromo (-Br) at 5-position

- Fluoro (-F) at 2-position

- Methyl (-CH₃) at 4-position

- Key Differences: Bromine’s bulkiness and lower electronegativity compared to amino groups may reduce solubility but improve halogen-bonding interactions in drug design .

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

- Molecular Formula : C₉H₉FO₃

- Molecular Weight : 184.16 g/mol

- Substituents: Hydroxy (-OH) at 5-position (replacing amino in the parent compound)

Comparative Analysis Table

Research Findings and Implications

Substituent Position Effects: The position of the amino group significantly impacts biological activity. For example, shifting the amino group from the 2-position (parent compound) to the 5-position () alters electronic distribution, affecting interactions with enzymatic targets .

Solubility and Stability :

- Methoxy groups () increase aqueous solubility compared to methyl groups, making such derivatives preferable for hydrophilic formulations.

- Hydroxy groups () introduce pH-dependent solubility, limiting utility in acidic environments .

This highlights the importance of substituent selection in drug safety .

Preparation Methods

Reaction Pathway:

- Starting material: Methyl 4-fluoro-5-methylbenzoate

- Nucleophile: Ammonia or ammonium salts

- Conditions: Elevated temperature (80–120°C), polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- Outcome: Formation of methyl 2-amino-4-fluoro-5-methylbenzoate

Research Findings:

- The nucleophilic substitution at the fluorine atom occurs efficiently due to the electron-withdrawing nature of the ester group, which stabilizes the Meisenheimer complex intermediate.

- Literature reports indicate that refluxing methyl 4-fluoro-5-methylbenzoate with excess ammonia in DMF yields the amino derivative with high efficiency.

Reduction of Nitro or Cyano Precursors

Another method involves starting from nitro- or cyano-substituted benzoates, followed by reduction to the amino compound.

Methodology:

- Starting material: Nitrobenzoate or cyano-benzoate derivatives

- Reagents: Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reduction agents (e.g., iron/HCl, SnCl₂)

- Conditions: Mild to moderate temperatures, atmospheric or slightly elevated pressure

- Outcome: Conversion of nitro or cyano groups to amino groups, yielding this compound

Research Data:

- Patent CN106565509A describes reduction of nitro or cyano groups on methyl benzoate derivatives to amino groups, with specific conditions such as dilute hydrochloric acid and temperature control (50–70°C).

Coupling of Amino Precursors with Fluorinated Benzoates

A more sophisticated approach involves coupling amino derivatives with fluorinated benzoic acid derivatives via amide bond formation, followed by esterification.

Reaction Sequence:

- Synthesis of amino benzoate intermediates

- Coupling with fluorinated benzoic acids using coupling agents like HATU or carbodiimides

- Esterification if necessary, using methyl alcohol and acid catalysts

Research Insights:

- The synthesis of substituted benzoic acids with amino groups at specific positions is achieved through amide coupling, as demonstrated in the synthesis of phenyl carboxamido-benzoic acids.

Halogenation and Functionalization of Methylbenzoates

Selective halogenation of methylbenzoates at specific positions provides a route to introduce fluorine or bromine, followed by substitution reactions.

Method:

- Electrophilic aromatic substitution with halogenating agents (e.g., NBS for bromination)

- Subsequent nucleophilic substitution of halogens with amino groups

Research Data:

- The synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves halogenation with NBS and subsequent cyanation, as detailed in patent CN111018740B.

The introduction of a cyano group via nucleophilic substitution with cuprous cyanide (CuCN) on halogenated intermediates is a key step.

Reaction Conditions:

- Solvent: N-methylpyrrolidone (NMP)

- Temperature: 60–80°C

- Atmosphere: Nitrogen protection

- Yield: Typically high (85–91%)

Research Findings:

- The process involves halogenation followed by cyanation, providing a versatile route to the cyano derivatives necessary for further transformations.

Summary Data Table of Preparation Methods

Q & A

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer : The compound’s amino and ester groups allow derivatization into amides, ureas, or heterocycles. In materials science, fluorine enhances thermal stability and polarity, making it suitable for liquid crystal precursors. For example, fluorinated benzoates are used in bent-core liquid crystals with reduced bend angles (~144°), as seen in related studies .

Q. What computational tools predict the compound’s behavior in supramolecular assemblies or crystal packing?

- Methodological Answer : Use software like Mercury (Cambridge Crystallographic Database) to analyze hydrogen bonding (N-H⋯O/F interactions) and π-stacking. Molecular dynamics simulations (e.g., GROMACS) model bulk properties. X-ray crystallography of analogs (e.g., methyl 4-fluoro-2-(pyrrolopyridinyloxy)benzoate) reveals packing motifs influenced by fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.